molecular formula C4H5NO2 B1332186 Pyrrolidine-2,4-dione CAS No. 37772-89-7

Pyrrolidine-2,4-dione

Cat. No. B1332186
CAS RN: 37772-89-7
M. Wt: 99.09 g/mol
InChI Key: DOQJUNNMZNNQAD-UHFFFAOYSA-N
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Patent
US04975435

Procedure details

Freshly prepared 1-propyl-2,4-dioxopyrrolidine was prepared by heating together 3-carboethoxy-1-propyl-2,4-dioxopyrrolidine (1.16 g) (U.S. Pat. No. 4,511,568, Example 52d describes the preparation of the methoxy compound; the ethoxy compound may be prepared in a similar manner), and acetonitrile (100 ml). After heating for 1.5 hours the volatiles were removed under aspirator vacuum and the residue consisting of crude 2,4-dioxopyrrolidine was taken up in toluene (4 ml). This solution was added dropwise to a refluxing mixture of 2-amino-3-methylbenzonitrile from Example 1(0.48 g) and p-toluenesulfonic acid (36 mg) in toluene (10 ml). The refluxing mixture was surmounted with a Dean-Stark trap to collect water evolved in the reaction as the azeotrope with toluene. Following the addition of 2,4-dioxopyrrolidine (about 60 minutes), the mixture was heated for an additional 2 hours, then excess toluene was removed by distillation. After cooling to ambient temperature, the residue was partitioned between ethyl acetate and saturated aqueous NaHCO3. After separation of the layers, the ethyl acetate layer was washed once with brine, dried (MgSO4) and concentrated to leave an orange gum. Chromatographing the material over silica gel using ethyl acetate as the eluent afforded the desired product (0.70 g, 75%) as a white solid; tlc, Rf =0.21, silica gel, ethyl acetate.
Name
3-carboethoxy-1-propyl-2,4-dioxopyrrolidine
Quantity
1.16 g
Type
reactant
Reaction Step One
[Compound]
Name
methoxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ethoxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([CH:6]1[C:10](=[O:11])[CH2:9][N:8]([CH2:12][CH2:13][CH3:14])[C:7]1=[O:15])(OCC)=O.C(#N)C.O=C1CC(=O)CN1>C(OCC)(=O)C>[CH2:12]([N:8]1[CH2:9][C:10](=[O:11])[CH2:6][C:7]1=[O:15])[CH2:13][CH3:14]

Inputs

Step One
Name
3-carboethoxy-1-propyl-2,4-dioxopyrrolidine
Quantity
1.16 g
Type
reactant
Smiles
C(=O)(OCC)C1C(N(CC1=O)CCC)=O
Step Two
Name
methoxy
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
ethoxy
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1NCC(C1)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating for 1.5 hours the volatiles
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
were removed under aspirator vacuum
ADDITION
Type
ADDITION
Details
This solution was added dropwise to a refluxing mixture of 2-amino-3-methylbenzonitrile from Example 1(0.48 g) and p-toluenesulfonic acid (36 mg) in toluene (10 ml)
CUSTOM
Type
CUSTOM
Details
to collect water
CUSTOM
Type
CUSTOM
Details
evolved in the reaction as the azeotrope with toluene
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated for an additional 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
excess toluene was removed by distillation
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate and saturated aqueous NaHCO3
CUSTOM
Type
CUSTOM
Details
After separation of the layers
WASH
Type
WASH
Details
the ethyl acetate layer was washed once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to leave an orange gum

Outcomes

Product
Name
Type
product
Smiles
C(CC)N1C(CC(C1)=O)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.